methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate hydrochloride
CAS No.: 1909317-47-0
Cat. No.: VC5303295
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909317-47-0 |
|---|---|
| Molecular Formula | C10H9Cl2N3O2 |
| Molecular Weight | 274.1 |
| IUPAC Name | methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C10H8ClN3O2.ClH/c1-16-10(15)8-4-7(11)2-3-9(8)14-6-12-5-13-14;/h2-6H,1H3;1H |
| Standard InChI Key | BECMCMBYFHUHQT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound features a benzoate ester core substituted at the 5-position with chlorine and at the 2-position with a 1,2,4-triazole ring. The hydrochloride salt enhances solubility in polar solvents. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃O₂ |
| Molecular Weight | 274.10 g/mol |
| IUPAC Name | Methyl 5-chloro-2-(1,2,4-triazol-1-yl)benzoate hydrochloride |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2.Cl |
| InChIKey | BECMCMBYFHUHQT-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
The synthesis typically proceeds via a multi-step route:
-
Nitro Reduction: 5-Chloro-2-nitrobenzoic acid is reduced to the corresponding amine.
-
Triazole Incorporation: The amine undergoes cyclocondensation with formamide or hydrazine derivatives to form the 1,2,4-triazole ring .
-
Esterification: The carboxylic acid is methylated using methanol under acidic conditions .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Spectral Characterization
-
¹H NMR (300 MHz, CDCl₃): δ 8.20 (s, 1H, triazole), 7.85–7.45 (m, 3H, aromatic), 3.95 (s, 3H, OCH₃) .
-
FTIR: Peaks at 1693 cm⁻¹ (C=O ester), 1583 cm⁻¹ (C=N triazole), and 759 cm⁻¹ (C-Cl) .
-
Mass Spectrometry: ESI-MS m/z 238.05 [M-Cl]⁺, confirming molecular ion fragmentation .
Biological Activities and Mechanisms
Antifungal Activity
The compound exhibits broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus ranging from 6.5–25 μg/mL . The triazole ring inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .
Anticancer Applications
Triazole derivatives demonstrate cytotoxic effects against human cancer cell lines (e.g., MCF-7, IC₅₀: 18 μM) by inducing apoptosis via caspase-3 activation .
Pharmaceutical and Industrial Applications
Drug Development
The compound serves as an intermediate in synthesizing orexin receptor antagonists and kinase inhibitors . Its regioisomeric purity (>95%) is critical for large-scale pharmaceutical production .
Agricultural Chemistry
As a fungicidal agent, it is effective against Penicillium notatum (MIC: 12.5 μg/mL), offering potential in crop protection .
| Parameter | Detail |
|---|---|
| GHS Classification | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Precautionary Measures | Use PPE, avoid inhalation, and ensure ventilation |
Environmental Impact
The compound is harmful to aquatic life (EC₅₀: 1.2 mg/L for Daphnia magna), necessitating controlled disposal .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume